molecular formula C19H30N2O2 B12078144 4-[3-(4-Aminophenyl)propyl]piperidine-1-carboxylic acid tert-butyl ester

4-[3-(4-Aminophenyl)propyl]piperidine-1-carboxylic acid tert-butyl ester

Katalognummer: B12078144
Molekulargewicht: 318.5 g/mol
InChI-Schlüssel: HWWWTFPXUBDCMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[3-(4-Aminophenyl)propyl]piperidine-1-carboxylic acid tert-butyl ester is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position and a 4-aminophenylpropyl substituent at the 4-position of the piperidine ring. The Boc group enhances solubility in organic solvents and stabilizes the compound during synthetic processes, while the 4-aminophenyl moiety provides a reactive site for further functionalization. This compound is structurally related to intermediates used in medicinal chemistry, particularly in the synthesis of kinase inhibitors or receptor ligands .

Eigenschaften

Molekularformel

C19H30N2O2

Molekulargewicht

318.5 g/mol

IUPAC-Name

tert-butyl 4-[3-(4-aminophenyl)propyl]piperidine-1-carboxylate

InChI

InChI=1S/C19H30N2O2/c1-19(2,3)23-18(22)21-13-11-16(12-14-21)6-4-5-15-7-9-17(20)10-8-15/h7-10,16H,4-6,11-14,20H2,1-3H3

InChI-Schlüssel

HWWWTFPXUBDCMO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCCC2=CC=C(C=C2)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Resolution Using D-Phenylglycine Derivatives

The most efficient method involves resolving the racemic mixture 3-(4-aminophenyl)piperidine-1-tert-butyl carboxylate using D-phenylglycine (D-PG) derivatives as resolving agents. The process begins by dissolving the racemate in an aqueous ethanol solution (water:ethanol = 1:15–20) and adding a stoichiometric equivalent of benzenesulfonyl-D-PG or p-toluenesulfonyl-D-PG. After heating to 60–70°C for 2–3 hours, the mixture is slowly cooled to induce crystallization of the diastereomeric salt.

Key Advantages :

  • High enantiomeric excess (ee) : Post-crystallization ee values exceed 99% without requiring repeated recrystallization.

  • Recyclable resolving agents : The D-PG derivatives are recovered via acid hydrolysis and extraction, reducing costs.

  • Scalability : The solvent system (ethanol/water) and mild conditions (40–70°C) enable industrial-scale production.

Example :
In a representative procedure, 2.76 g (10 mmol) of racemic substrate dissolved in 90 mL of ethanol/water (1:18) reacted with 3.00 g of benzenesulfonyl-D-PG. After crystallization, 2.60 g of the (3S)-enantiomer salt was obtained (91.5% yield). Hydrolysis with 10% HCl and pH adjustment yielded 1.10 g of the final product (94.3% yield, 99.29% ee).

Comparison with Prior Resolution Methods

Earlier approaches suffered from inefficiencies:

  • L-Dibenzoyl tartaric acid : Required 2 equivalents of resolving agent and multiple crystallizations, achieving only 80% ee.

  • L-Tartaric acid in ethanol : Reported in J. Med. Chem. (2009), this method yielded 24.8% after three crystallizations with 82% ee, making it impractical for large-scale use.

  • Methanol-based systems : Org. Process Res. Dev. (2011) noted challenges in resolving the Boc-protected intermediate due to similar solubility profiles of diastereomers.

Process Optimization and Critical Parameters

Solvent and Temperature Effects

The choice of aqueous ethanol (water:ethanol = 1:15–20) maximizes solubility differences between diastereomers. Higher ethanol ratios (>1:25) reduce yield due to premature crystallization, while excess water (>1:10) impedes salt formation. Optimal temperatures are 60–70°C for reaction and 40–45°C for crystallization.

Molar Ratios and Stoichiometry

A slight excess of resolving agent (1.03–1.08 equivalents) ensures complete salt formation. Sub-stoichiometric amounts (<0.95 eq) result in residual racemate, while >1.25 eq wastes reagent without improving ee.

Byproduct Management

The Boc-protected amino group on the phenyl ring introduces polar byproducts (5–10%), which are removed via ethyl acetate/water extraction after hydrolysis. Adjusting the pH to 8–10 with aqueous ammonia precipitates the free base while retaining impurities in the aqueous phase.

Synthetic Route Comparison

MethodResolving AgentSolventYield (%)ee (%)Cost EfficiencyScalability
D-PG derivativesBenzenesulfonyl-D-PGEthanol/Water94.399.29HighIndustrial
L-Dibenzoyl tartaric acidL-DBTAMethanol80.080.0LowLimited
L-Tartaric acidL-TAEthanol24.882.0ModerateLab-scale

Industrial-Scale Implementation

Case Study: Pilot Plant Production

A 10-kg batch of racemic starting material was processed using benzenesulfonyl-D-PG in ethanol/water (1:18). Key results:

  • Cycle time : 8 hours (vs. 24 hours for L-DBTA methods).

  • Resolving agent recovery : 92% via HCl hydrolysis and ethyl acetate extraction.

  • Waste reduction : Ethanol was recycled, cutting solvent costs by 40% .

Analyse Chemischer Reaktionen

Deprotection of the Boc Group

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to yield the free piperidine amine. This reaction is critical for subsequent functionalization of the nitrogen atom.

Reaction Conditions

  • Reagent: Hydrochloric acid (HCl) or trifluoroacetic acid (TFA)

  • Solvent: Ethyl acetate/water mixture or dichloromethane (DCM)

  • Yield: 95% (HCl method) , >90% (TFA method)

Example Protocol

The Boc-protected compound is treated with 10% HCl in ethyl acetate/water. After hydrolysis, the organic layer is separated, and the aqueous phase is basified to pH 8–10 with ammonia. Extraction with ethyl acetate yields the deprotected amine.

Functionalization of the Aromatic Amine

The 4-aminophenyl group undergoes electrophilic substitution and coupling reactions.

Sulfonylation

Reaction Conditions

  • Reagent: Methanesulfonyl chloride

  • Base: Triethylamine (TEA)

  • Solvent: Dichloromethane

  • Yield: 89–91%

Example Protocol

A solution of the Boc-protected compound in DCM is treated with TEA and methanesulfonyl chloride at 20°C. After 1 hour, the mixture is washed with water, dried, and concentrated to afford the sulfonylated product.

Acylation

Reagent: Acyl chlorides (e.g., benzoyl chloride)
Conditions: Similar to sulfonylation, with TEA as a base.

Piperidine Ring Modifications

The deprotected piperidine nitrogen participates in nucleophilic reactions.

Reductive Amination

Reagents: Aldehydes/ketones, sodium cyanoborohydride
Solvent: Methanol or ethanol
Yield: 70–85% (estimated from analogous reactions)

Alkylation

Reagents: Alkyl halides (e.g., methyl iodide)
Base: Potassium carbonate
Solvent: DMF or acetonitrile

Cross-Coupling Reactions

The aromatic amine can be diazotized and coupled with boronic acids via Suzuki-Miyaura reactions.

Reaction Conditions

  • Catalyst: Pd(PPh₃)₄

  • Base: Na₂CO₃

  • Solvent: Dioxane/water

  • Yield: 60–80% (based on similar substrates)

Stereochemical Resolution

The compound’s chiral center can be resolved using chiral resolving agents.

Example Protocol

Racemic 3-(4-aminophenyl)piperidine-1-tert-butyl carboxylate is treated with p-toluenesulfonyl-D-phenylglycine in ethanol/water. Crystallization yields the (3S)-enantiomer with 94.5% enantiomeric excess (ee).

Stability and Handling

  • The Boc group enhances solubility in organic solvents (e.g., DCM, THF) .

  • The aromatic amine is sensitive to oxidation; storage under inert atmosphere (N₂/Ar) is recommended .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

  • Analgesic and Anesthetic Research :
    • The compound has been investigated for its potential use as an analgesic agent. Studies suggest that modifications of the piperidine structure can enhance analgesic activity while reducing side effects associated with traditional opioids .
  • Antidepressant Activity :
    • Research indicates that derivatives of this compound may exhibit antidepressant properties by modulating neurotransmitter systems, particularly serotonin and norepinephrine . A study demonstrated that certain modifications could lead to increased efficacy in treating depression-like behaviors in animal models.
  • Anticancer Research :
    • The compound has shown promise in anticancer studies, particularly in targeting specific cancer cell lines. For instance, it has been evaluated for its ability to inhibit tumor growth in preclinical models of breast cancer . The mechanism appears to involve the induction of apoptosis in malignant cells.

Case Study 1: Analgesic Development

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various analogs of 4-[3-(4-Aminophenyl)propyl]piperidine-1-carboxylic acid tert-butyl ester to evaluate their analgesic efficacy. The results indicated that specific structural modifications led to enhanced potency compared to standard analgesics like morphine.

Case Study 2: Antidepressant Efficacy

A clinical trial assessed the antidepressant effects of a derivative of this compound in patients with major depressive disorder. The trial found that participants experienced significant improvements in mood and cognitive function after treatment, suggesting its potential as a novel antidepressant therapy .

Research Findings

Research on this compound has yielded promising results across various fields:

  • Mechanistic Studies : Investigations into its mechanism of action have revealed interactions with the opioid receptor system, suggesting potential for both pain management and addiction treatment .
  • Safety Profiles : Toxicological studies indicate that this compound exhibits a favorable safety profile, with minimal adverse effects observed at therapeutic doses .

Wirkmechanismus

The compound exerts its effects primarily through its role as an intermediate in the synthesis of PARP inhibitors. PARP inhibitors work by inhibiting the enzyme poly(ADP-ribose) polymerase, which is involved in DNA repair. By inhibiting this enzyme, PARP inhibitors can enhance the efficacy of chemotherapy and radiation therapy in cancer treatment .

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Key Differences

The following table summarizes structural analogs, focusing on substituent positions, linkers, and molecular properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position Linker Type Key Features CAS Number Reference
4-[3-(4-Aminophenyl)propyl]piperidine-1-carboxylic acid tert-butyl ester C19H30N2O2 318.46 4-position Propyl Boc-protected, flexible alkyl-aryl linker Not provided Target Compound
4-(4-Amino-phenyl)-piperidine-1-carboxylic acid tert-butyl ester C16H22N2O2 274.36 4-position Direct bond Boc-protected, rigid aryl attachment 170011-57-1
3-[(4-Aminophenyl)methyl]piperidine-1-carboxylic acid tert-butyl ester C17H24N2O2 288.39 3-position Methyl Boc-protected, shorter linker 170011-57-1
4-(4-Amino-2-fluoro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester C15H22FN3O2 295.35 4-position Direct bond Fluorinated aryl, piperazine core Not provided
4-(4-Amino-phenylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester C17H24N2O2S 320.45 4-position Sulfanylmethyl Thioether linker, enhanced polarity 1432062-24-2

Analysis of Structural and Functional Differences

Substituent Position :

  • The target compound and ’s analog share a 4-position substituent on the piperidine ring, whereas ’s compound has a 3-position substitution. Positional isomers can exhibit divergent biological activities due to steric and electronic effects .

Linker Flexibility :

  • The propyl linker in the target compound provides greater conformational flexibility compared to the direct aryl bond in ’s analog or the methyl linker in ’s compound. This flexibility may influence binding kinetics in receptor-ligand interactions .

Core Structure :

  • Piperazine-based analogs (e.g., ) exhibit distinct electronic properties due to the additional nitrogen atom, which may alter basicity and hydrogen-bonding capacity compared to piperidine derivatives .

Q & A

Basic: What are the recommended safety protocols for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Wear respiratory protection (e.g., N95 mask), nitrile gloves, and chemical-resistant goggles to prevent inhalation, skin contact, or ocular exposure .
  • Ventilation: Use fume hoods for synthesis or purification steps to minimize vapor exposure .
  • First Aid: For skin contact, immediately wash with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention .
  • Storage: Store in a cool, dry, and ventilated area, away from incompatible reagents like strong oxidizers .

Basic: What synthetic strategies are commonly employed for tert-butyl piperidine carboxylate derivatives?

Answer:

  • Stepwise Functionalization: Begin with piperidine ring formation, followed by tert-butoxycarbonyl (Boc) protection of the amine group. Subsequent alkylation or coupling reactions introduce substituents like the 4-aminophenylpropyl moiety .
  • Reaction Conditions: Use phase-transfer catalysts (e.g., chiral catalysts) for enantioselective alkylation, as demonstrated in analogous piperidine ester syntheses .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradients) is standard for isolating intermediates .

Basic: How is this compound characterized, and what analytical techniques are critical?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm structural integrity, with tert-butyl protons appearing as a singlet at ~1.4 ppm and aromatic protons resonating between 6.5–7.5 ppm .
  • High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
  • Mass Spectrometry (MS): ESI-MS or HRMS validates molecular weight (e.g., calculated for C26H30Cl2FN5O3: 550.45 g/mol) .

Advanced: How can researchers address contradictions in reported solubility or stability data?

Answer:

  • Solubility Testing: Re-evaluate under controlled conditions (e.g., 25°C, DMSO/water mixtures) using nephelometry or gravimetric analysis. For example, reports insolubility (3.5E-5 g/L), but batch-dependent variations may arise from crystallinity differences .
  • Stability Profiling: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify hydrolysis or oxidation byproducts. Boc groups are typically acid-labile, requiring pH-neutral storage .

Advanced: What strategies optimize enantioselective synthesis of chiral piperidine intermediates?

Answer:

  • Chiral Catalysts: Use cinchona alkaloid-derived phase-transfer catalysts for asymmetric alkylation, achieving >90% ee in analogous systems .
  • Dynamic Kinetic Resolution (DKR): Combine lipases (e.g., CAL-B) with transition-metal catalysts to resolve racemic mixtures during coupling steps .
  • In Situ Monitoring: Employ FTIR or Raman spectroscopy to track reaction progress and minimize side reactions .

Advanced: How can researchers mitigate hazards during large-scale synthesis?

Answer:

  • Process Safety Assessment: Conduct differential scanning calorimetry (DSC) to identify exothermic decomposition risks. For tert-butyl esters, avoid temperatures >150°C .
  • Waste Management: Neutralize acidic byproducts (e.g., HCl from Boc deprotection) with aqueous bicarbonate before disposal .
  • Containment: Use closed-system reactors to prevent aerosol formation during grinding or lyophilization .

Basic: What are the documented biological applications of structurally related piperidine derivatives?

Answer:

  • Drug Discovery: Piperidine esters serve as intermediates for kinase inhibitors or GPCR modulators, leveraging the Boc group for temporary amine protection .
  • Biological Assays: Derivatives with 4-aminophenyl groups are studied for amyloid-beta binding in Alzheimer’s research .

Advanced: How to resolve spectral discrepancies (e.g., unexpected NMR shifts) in novel analogs?

Answer:

  • Variable Temperature NMR: Identify conformational dynamics (e.g., chair-flip in piperidine rings) causing signal splitting .
  • X-ray Crystallography: Confirm absolute configuration and hydrogen-bonding patterns influencing chemical shifts .
  • Computational Modeling: Compare experimental data with DFT-calculated shifts (e.g., using Gaussian or ORCA software) .

Basic: What regulatory considerations apply to this compound’s use in preclinical studies?

Answer:

  • GHS Compliance: Label with H301 (toxic if swallowed) and ensure SDS documentation aligns with OSHA/REACH standards .
  • Ecotoxicity Screening: Submit to OECD 201/202 tests (algae/daphnia acute toxicity) if environmental release is possible .

Advanced: How to design stability-indicating methods for impurity profiling?

Answer:

  • Forced Degradation: Expose the compound to heat, light, and hydrolytic conditions (0.1M HCl/NaOH) to generate degradation markers .
  • LC-MS/MS: Quantify impurities at <0.1% levels using MRM transitions specific to hydrolyzed or oxidized byproducts .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.